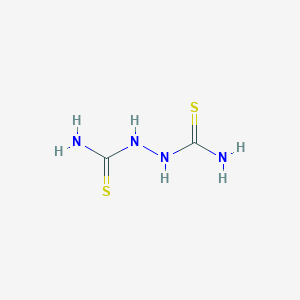

2,5-Dithiobiurea

Descripción

Historical Context and Early Chemical Studies of 2,5-Dithiobiurea

Early investigations into this compound, or N,N'-bis(thiocarbamoyl)hydrazine, focused on its fundamental synthesis and structural characterization. A pivotal study in the understanding of this compound was published in 1975 by A. Pignedoli, G. Peyronel, and L. Antolini. iucr.orgresearchgate.net In this work, the crystal and molecular structure of this compound was elucidated using X-ray diffraction techniques. iucr.orgiucr.org

The study revealed that the crystals are monoclinic and that the molecule is twisted around the central nitrogen-nitrogen (N-N) bond. iucr.org The researchers determined that the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond lengths indicate significant double-bond character. iucr.org The structure is organized in layers linked by intermolecular hydrogen bonds. iucr.org This detailed structural analysis provided a foundational understanding of the molecule's conformation and bonding, which is essential for predicting its reactivity and coordination behavior in subsequent studies.

Significance of this compound in Contemporary Chemical Sciences

In modern chemistry, this compound is recognized for its utility as a precursor and a ligand. Its two thiourea moieties provide reactive sites that are exploited in the synthesis of more complex molecules. csic.esnih.govresearchgate.net It is a valuable starting material for creating various heterocyclic systems, including thiazoles, thiadiazoles, and other fused ring structures. nih.govresearchgate.netthieme-connect.comresearchgate.netresearchgate.net The condensation of this compound with other reagents, such as α-halocarbonyl compounds, is a known method for synthesizing bis(2-aminothiazole) derivatives. nih.gov

Furthermore, the sulfur and nitrogen atoms in the this compound backbone make it an excellent chelating agent for a variety of metal ions. cymitquimica.com This has led to significant research in the field of coordination chemistry, where it is used to form complexes with metals such as palladium(II), ruthenium(II), and organotin(IV). csic.esresearchgate.netnih.gov These metal complexes are studied for their unique structural properties and potential applications. csic.esscimarina.org The compound is also explored in materials science, with research into its use for developing co-crystals and materials with nonlinear optical (NLO) properties, which are relevant for technologies like laser frequency generation. cymitquimica.comresearchgate.netwikipedia.orgucl.ac.uk

Overview of Key Research Areas Pertaining to this compound

The chemical versatility of this compound has led to its investigation in several key research areas:

Heterocyclic Synthesis: A primary area of research involves using this compound as a foundational molecule to build a wide array of heterocyclic compounds. nih.govresearchgate.net Its reactions with reagents like dimethyl acetylenedicarboxylate are used to produce thiazolidine and thiadiazole derivatives. thieme-connect.com

Coordination Chemistry and Organometallic Complexes: There is extensive research on the ability of this compound and its derivatives to act as ligands for transition metals and main group elements. csic.es Studies focus on the synthesis, crystal structure, and stability of these complexes, such as those with palladium and ruthenium. researchgate.net Researchers investigate how the ligand coordinates to the metal center, for example, acting as a monoanionic SNS tridentate ligand in certain ruthenium(II) complexes. researchgate.net

Materials Science: The compound is investigated for its applications in materials science. This includes its use in the development of co-crystals and its potential for creating materials with nonlinear optical (NLO) properties. cymitquimica.comresearchgate.net Organic materials are of interest for NLO applications due to their high nonlinearities and the potential for modification through molecular engineering. researchgate.net

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (carbamothioylamino)thiourea | cymitquimica.com |

| Molecular Formula | C₂H₆N₄S₂ | nih.govdcfinechemicals.com |

| Molar Mass | 150.23 g/mol | nih.govdcfinechemicals.com |

| Appearance | Brown powder / White to Light yellow solid | cymitquimica.comnih.gov |

| Melting Point | 212°C (decomposition) | nih.gov |

| Solubility | Soluble in hot water, pyridine, triethylamine, and dimethylformamide. Insoluble in cold water. | cymitquimica.com |

| CAS Number | 142-46-1 | nih.govdcfinechemicals.com |

Examples of Metal Complexes Derived from Dithiobiurea Ligands

The chelating properties of dithiobiurea derivatives allow for the formation of diverse metal complexes.

| Dithiobiurea Ligand | Metal Ion | Resulting Complex Formula | Research Focus | Source(s) |

| 1,6-(4-Methoxyphenyl)-2,5-dithiobiurea | Palladium(II) | [Pd₂(H₂L)Cl₂(PPh₃)₂] | Synthesis, structure, stability, and biological action | nih.govcsic.es |

| 1,6-(4-Chlorophenyl)-2,5-dithiobiurea | Palladium(II) | [Pd₂(H₂L)Cl₂(PPh₃)₂] | Synthesis, structure, and stability | nih.govcsic.es |

| 1,6-(4-Methoxyphenyl)-2,5-dithiobiurea | Ruthenium(II) | Ru(II) complex with monoanionic SNS tridentate ligand | In situ ligand formation and crystal structure | researchgate.net |

| This compound (H₂dtbu) | Organotin(IV) | Me₂Sn(dtbu) and Ph₂Sn(dtbu) | Synthesis and crystal structure | csic.es |

Propiedades

IUPAC Name |

(carbamothioylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4S2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOYHFNCTWXETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S2 | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020545 | |

| Record name | 2,5-Dithiobiurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dithiobiurea is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dithiobiurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

142-46-1 | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dithiobiurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dithiobiurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazodicarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/825972ISQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2,5-dithiobiurea

Established Synthetic Routes for 2,5-Dithiobiurea and its Derivatives

A primary and widely utilized method for synthesizing 1,6-disubstituted-2,5-dithiobiureas involves the reaction of thiosemicarbazides with isothiocyanates. csic.esviirj.org In a typical procedure, an ethanolic solution of an appropriately substituted isothiocyanate is added dropwise to a stirred ethanolic suspension of a thiosemicarbazide. csic.es The reaction mixture is then refluxed, leading to the formation of the desired this compound as a solid product, which can be isolated by filtration. csic.es For instance, the reaction of 4-methoxyphenyl isothiocyanate with 4-methoxyphenylthiosemicarbazide in ethanol yields 1,6-bis(4-methoxyphenyl)-2,5-dithiobiurea. csic.es Similarly, reacting allyl isothiocyanate with 4-methyl-3-thiosemicarbazide produces the corresponding this compound derivative. prepchem.com

This method's versatility allows for the preparation of a wide array of symmetrically and asymmetrically substituted 2,5-dithiobiureas by carefully selecting the starting thiosemicarbazide and isothiocyanate reagents.

Another synthetic approach involves the reaction of hydrazine with thio(phosphorylated) isothiocyanates. This method has been successfully employed to create N-thiophosphorylated this compound derivatives. researchgate.net Specifically, a bifunctional N-thiophosphorylated this compound with the general formula R[C(S)NHP(S)(OiPr)2]2, where R is -NHNH-, has been synthesized and characterized. researchgate.net This reaction is achieved through the addition of hydrazine derivatives to (thio)phosphorylated isothiocyanates. researchgate.net This route provides access to a unique class of this compound derivatives with potential applications as polydentate ligands. researchgate.net

Synthesis from Thiosemicarbazides and Isothiocyanates

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems, through a range of functionalization and derivatization reactions.

The reaction of 1,6-disubstituted 2,5-dithiobiureas with dimethyl acetylenedicarboxylate (DMAD) in refluxing ethanol leads to the formation of several products, including dimethyl 2,2′-[2,2′-(hydrazine-1,2-diylidene)bis(3-aryl/alkyl-4-oxothiazolidine-5,2-diylidene)diacetate, methyl 2-(2-{[5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-2-ylidene]hydrazono}-4-oxothiazolidin-5-ylidene)acetate derivatives, and N2,N5-disubstituted 1,3,4-thiadiazole-2,5-diamines. thieme-connect.comthieme-connect.com The reaction conditions, such as the solvent and reaction time, can influence the product distribution. For example, when the reaction is carried out in methanol, it can yield methyl 7-oxo-1,3-bis(imino)-3,7-dihydro-1H-pyrazolo[1,2-c] thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazole-5-carboxylates. thieme-connect.com

Table 1: Products from the Reaction of 1,6-disubstituted 2,5-dithiobiureas with Dimethyl Acetylenedicarboxylate

| Reactants | Solvent | Products | Reference |

| 1,6-Disubstituted 2,5-dithiobiureas, Dimethyl Acetylenedicarboxylate | Ethanol | Dimethyl 2,2′-[2,2′-(hydrazine-1,2-diylidene)bis(3-aryl/alkyl-4-oxothiazolidine-5,2-diylidene)diacetate, Methyl 2-(2-{[5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-2-ylidene]hydrazono}-4-oxothiazolidin-5-ylidene)acetate, N2,N5-Disubstituted 1,3,4-thiadiazole-2,5-diamines | thieme-connect.comthieme-connect.com |

| 1,6-Disubstituted 2,5-dithiobiureas, Dimethyl Acetylenedicarboxylate | Methanol | Methyl 7-oxo-1,3-bis(imino)-3,7-dihydro-1H-pyrazolo[1,2-c] thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazole-5-carboxylates | thieme-connect.com |

1-Substituted-2,5-dithiobiureas undergo nucleophilic substitution reactions with chlorinated quinones. For instance, the reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone and 2,3-dichloro-1,4-naphthoquinone can proceed via two different pathways. arkat-usa.org Nucleophilic attack on the C-2 and C-3 positions of the quinone ring leads to the formation of benzo- and naphthoimidazothiadiazolediones. arkat-usa.org Alternatively, attack at the carbonyl carbons (C-1, C-2, C-4, and C-5 in benzoquinone or C-1, C-2, C-3, and C-4 in naphthoquinone) results in the formation of benzo- and naphthoimidazothiadiazoles. arkat-usa.org The reaction of 1,6-disubstituted-2,5-dithiobiureas with tetrahalo-1,4-benzoquinones can also yield N,N'-disubstituted thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazole-2,5-diamines, benzothiadiazinediones, and tetrahalothianthrene derivatives. arkat-usa.orgresearchgate.netmdpi.com

Table 2: Products from Nucleophilic Substitution Reactions of Substituted 2,5-Dithiobiureas with Quinones

| This compound Derivative | Quinone | Products | Reference |

| 1-Substituted-2,5-dithiobiureas | 2,3,5,6-Tetrachloro-1,4-benzoquinone | Benzoimidazothiadiazolediones, Benzobisimidazothiadiazoles | arkat-usa.org |

| 1-Substituted-2,5-dithiobiureas | 2,3-Dichloro-1,4-naphthoquinone | Naphthoimidazothiadiazolediones, Naphthobisimidazothiadiazoles | arkat-usa.org |

| 1,6-Disubstituted-2,5-dithiobiureas | Tetrahalo-1,4-benzoquinones | N,N'-Disubstituted thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazole-2,5-diamines, Benzothiadiazinediones, Tetrahalothianthrene derivatives | arkat-usa.orgresearchgate.netmdpi.com |

This compound and its derivatives are valuable precursors for a variety of heterocyclic compounds. The cyclization of these molecules can be induced by different reagents and conditions, leading to diverse ring systems.

One of the most common transformations is the formation of 1,3,4-thiadiazole derivatives. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be obtained through the cyclization of this compound in refluxing hydrochloric acid. connectjournals.com Furthermore, both microwave irradiation and thermal heterocyclization of 1,6-disubstituted-2,5-dithiobiureas can lead to the formation of 2,5-disubstituted amino- thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazoles and 5-substituted amino- thieme-connect.comCurrent time information in Bangalore, IN.connectjournals.comthiadiazole-2-thiones. connectjournals.com Alkali-catalyzed thermal cyclization of 1-alkyl and 1,6-dialkyl-2,5-dithiobiureas is another route to produce 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com

Besides thiadiazoles, other heterocyclic systems can also be synthesized. The reaction of N,N'-disubstituted hydrazinecarbothioamides with ethenetetracarbonitrile can result in the formation of pyrazole, thiadiazole, and thiadiazepine derivatives. researchgate.net

Cyclization Reactions to Form Heterocyclic Systems

Synthesis of Imidazoles and Fused Heterocyclic Architectures

The reactivity of this compound extends to the formation of imidazole-containing fused systems. The nucleophilic character of the dithiobiurea molecule allows it to react with electrophilic quinones to initiate the formation of complex heterocyclic structures. arkat-usa.org

Specifically, the reaction of 1-substituted-2,5-dithiobiureas with 2,3,5,6-tetrachloro-1,4-benzoquinone or 2,3-dichloro-1,4-naphthoquinone can lead to the formation of benzo- and naphthoimidazothiadiazolediones. arkat-usa.org A proposed mechanism involves the nucleophilic attack by the dithiobiurea on the chlorinated carbon atoms of the quinone, leading to cyclization and the creation of the fused imidazole ring. arkat-usa.org

Furthermore, this compound derivatives have been employed in the synthesis of highly complex, multi-ring systems known as propellanes. The reaction of symmetrical and unsymmetrical N¹,N²-disubstituted 2,5-dithiobiureas with (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile in tetrahydrofuran results in the formation of oxa-aza- and bis-oxathiaaza[3.3.3]propellanes. researchgate.net This conversion is driven by the nucleophilic addition of the dithiobiurea to the dicyanomethylene carbon atom of the indanedione derivative. researchgate.net

Formation of Dithiadiazines and Spirocyclic Pyridazines

This compound derivatives are also valuable precursors for synthesizing other classes of heterocycles, including dithiadiazines and spiro compounds.

The synthesis of 3,6-diaryl/dialkylimino-3,4,5,6-tetrahydro-1,2,4,5-dithiadiazines has been achieved through the oxidation of 1,6-diaryl/dialkyl-2,5-dithiobiurea with iodine in ethanol. tijer.org This reaction facilitates an oxidative cyclization to form the dithiadiazine ring.

In a different reaction pathway, 1,6-disubstituted-2,5-dithiobiurea derivatives can react with tetracyanoquinodimethane (TCNQ) to produce spirocyclic compounds. researchgate.netresearchgate.net When the reaction is carried out with the exclusion of air, chromatographic separation of the product mixture yields spiro[cyclohexane-1,7'- nih.govCurrent time information in Bangalore, IN.researchgate.netthiadiazolo[3,2a]pyrimidine] derivatives and 2,3-diazaspiro[5.5]undeca-1,4,7,10-tetraene, a spirocyclic pyridazine derivative. researchgate.netresearchgate.net

Table 2: Synthesis of Dithiadiazines and Spirocyclic Pyridazines

| Reactant | Reagent(s) | Conditions | Product Class | Specific Product Example | Citation |

|---|---|---|---|---|---|

| 1,6-Diaryl/dialkyl-2,5-dithiobiurea | Iodine | Ethanol | Dithiadiazine | 3,6-Diaryl/dialkylimino-3,4,5,6-tetrahydro-1,2,4,5-dithiadiazines | tijer.org |

| 1,6-Disubstituted-2,5-dithiobiurea | Tetracyanoquinodimethane (TCNQ) | Exclusion of air | Spirocyclic Pyridazine | 2,3-Diazaspiro[5.5]undeca-1,4,7,10-tetraene | researchgate.netresearchgate.net |

In Situ Generation of Dithiobiurea Ligands in Complex Synthesis

In coordination chemistry, dithiobiurea ligands can be generated in situ during the formation of a metal complex. This approach avoids the separate synthesis and isolation of the ligand. An interesting example involves the reaction of 2,6-diacetylpyridine mono(4-methoxyphenyl thiosemicarbazone) with RuCl₂(PPh₃)₃ in toluene in the presence of triethylamine. researchgate.net This reaction leads to an unexpected chemical transformation that results in the formation of a dithiobiurea ruthenium(II) complex. researchgate.net Single-crystal X-ray diffraction confirmed that a 1,6-bis(4-methoxyphenyl)-2,5-dithiobiurea ligand was generated and coordinated to the ruthenium(II) center as a monoanionic, tridentate SNS donor. researchgate.netunimi.it

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for predicting products and optimizing synthetic routes. The formation of various heterocyclic products from reactions with N,N'-disubstituted 2,5-dithiobiureas and tetrahalo-1,4-benzoquinones (chloranil and bromanil) has been rationalized. mdpi.comresearchgate.net The process involves complex pathways where the dithiobiurea can act as a dinucleophile.

The reaction of 1-substituted-2,5-dithiobiureas with chlorinated quinones is believed to be initiated by the nucleophilic attack of the dithiobiurea on the quinone ring. arkat-usa.org This initial step is key to the subsequent cyclization and formation of fused imidazole rings. arkat-usa.org

In reactions with dialkyl dicyanofumarates, 1-allyl-2,5-dithiobiurea is reported to undergo multistep conversions to produce 6H-1,3,4-thiadiazine derivatives. beilstein-journals.orgd-nb.info The proposed rationale for the formation of thiazolidinone and thiadiazole derivatives from the reaction of 2,5-dithiobiureas with dimethyl acetylenedicarboxylate involves initial nucleophilic addition followed by cyclization. thieme-connect.com These studies highlight that the reaction pathway is often a stepwise process involving the formation of key intermediates that dictate the final heterocyclic structure. beilstein-journals.orgd-nb.info

Coordination Chemistry of 2,5-dithiobiurea

Ligand Properties and Coordination Modes of 2,5-Dithiobiurea

This compound is characterized by its ability to act as a multidentate ligand, coordinating to metal centers through its sulfur and nitrogen atoms. researchgate.net The presence of two thiourea moieties, [–NH(CS)NH–]2, within its structure is fundamental to its coordination capabilities. csic.es This arrangement allows the ligand to adopt various coordination modes, influencing the geometry and nuclearity of the resulting metal complexes.

In certain coordination environments, this compound can act as a monoanionic SNS tridentate ligand. researchgate.net This mode of coordination was observed in a ruthenium(II) complex, where the 1,6-(4-methoxyphenyl)-2,5-dithiobiurea ligand binds to the metal center through two sulfur atoms and one nitrogen atom. researchgate.net A crystallographic study confirmed this tridentate behavior, revealing a distorted octahedral geometry around the ruthenium(II) ion. The SNS donor set of the ligand and a chloride ion form the equatorial plane, with two triphenylphosphine molecules occupying the apical positions. researchgate.net

This compound can also function as a bridging ligand, connecting two metal centers. This is particularly evident in its dideprotonated form, where it provides two separate NS donor groups for metal binding. csic.esresearchgate.net This bridging functionality has been observed in dinuclear palladium(II) complexes. csic.esresearchgate.net In these structures, the dideprotonated this compound ligand bridges two palladium(II) ions. csic.es

The primary coordination capability of this compound stems from its two thiourea units, which act as sulfur donors. csic.esresearchgate.net The sulfur atoms in their thionic form are the principal sites of coordination to metal ions. csic.es This is supported by structural analyses of palladium(II) complexes, where the C-S bond distances are consistent with the coordination of the sulfur atom. csic.es The presence of these two sulfur donor units within the dithiobiurea scaffold facilitates the coordination of one or two metal ions. csic.es

Bridging Dideprotonated Ligand Functionality

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound and its derivatives often involves the reaction of the ligand with a suitable metal precursor in the presence of a base. csic.es Characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. csic.esresearchgate.net

Several studies have focused on the synthesis and characterization of palladium(II) complexes with derivatives of this compound, such as 1,6-(4-methoxyphenyl)-2,5-dithiobiurea and 1,6-(4-chlorophenyl)-2,5-dithiobiurea. nih.govcsic.es These complexes have been investigated for their structural properties. csic.esnih.gov

The general synthesis of these dinuclear palladium(II) complexes involves the reaction of a palladium(II) precursor, like PdCl2(PPh3)2, with the respective dithiobiurea ligand in a solvent such as toluene and in the presence of triethylamine. csic.es The resulting complexes can be isolated as solids and may be recrystallized to obtain single crystals suitable for X-ray diffraction studies. csic.es

Interactive Data Table: Synthesis of Palladium(II) Complexes

| Complex | Ligand | Palladium Precursor | Solvent | Base | Yield |

|---|---|---|---|---|---|

| [Pd2(H2L1)Cl2(PPh3)2] | 1,6-(4-methoxyphenyl)-2,5-dithiobiurea (H4L1) | PdCl2(PPh3)2 | Toluene | Et3N | 64% |

| [Pd2(H2L2)Cl2(PPh3)2] | 1,6-(4-chlorophenyl)-2,5-dithiobiurea (H4L2) | PdCl2(PPh3)2 | Toluene | Et3N | 82% |

Data sourced from a study on dithiobiurea palladium(II) complexes. csic.es

X-ray crystallography has revealed that palladium(II) complexes of this compound derivatives can adopt dinuclear structures. csic.esresearchgate.net In these structures, a dideprotonated dithiobiurea ligand acts as a bridge between two palladium(II) centers. csic.esresearchgate.net Each palladium(II) ion is typically coordinated to an NS donor set from the bridging ligand, a chloride ion, and a triphenylphosphine molecule. csic.es

The coordination geometry around each palladium atom is described as a distorted square-planar arrangement. researchgate.net Analysis of bond lengths within the coordinated ligand, specifically the C-S and N-N distances, suggests that the sulfur atom coordinates in its thionic form. csic.es The dinuclear nature of these complexes is a direct consequence of the ability of the dithiobiurea ligand to bridge two metal ions. csic.es

Palladium(II) Complexes of this compound Derivatives

Spectroscopic and Analytical Characterization (NMR, IR, Elemental Analysis)

The characterization of this compound and its derivatives is routinely performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the protons within the molecule. For instance, in a d6-DMSO solution of 1,6-di(p-methoxyphenyl)-2,5-dithiobiurea, the NH protons appear as singlets at approximately 9.71 and 9.54 ppm. csic.es The aromatic protons are observed as doublets, and the methoxy protons present as a singlet at 3.75 ppm. csic.es In the case of 1,6-di(p-chlorophenyl)-2,5-dithiobiurea, the NH protons are found at 10.01 and 9.78 ppm in d6-DMSO. csic.es

¹³C NMR spectroscopy provides insight into the carbon framework. For 1,6-di(p-methoxyphenyl)-2,5-dithiobiurea in CDCl₃, the thiocarbonyl carbon (C=S) resonates at a characteristic downfield shift of 207.0 ppm. csic.es For the p-chlorophenyl derivative in d6-DMSO, this peak is observed at 179.4 ppm. csic.es

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. The N-H stretching vibrations in this compound derivatives typically appear in the range of 3100-3215 cm⁻¹. csic.es A significant band, often referred to as thioamide I, which arises from a combination of δ(NH) and ν(C=N) vibrations, is observed around 1544-1607 cm⁻¹. csic.es The C=S stretching vibration, or thioamide IV band, is found near 923-925 cm⁻¹. csic.es

Elemental Analysis: Elemental analysis is crucial for confirming the empirical formula of the synthesized compounds. For example, the calculated and found percentages of carbon, hydrogen, nitrogen, and sulfur for 1,6-di(p-methoxyphenyl)-2,5-dithiobiurea show close agreement, validating its composition as C₁₆H₁₈N₄O₂S₂. csic.es Similarly, data for 1,6-di(p-chlorophenyl)-2,5-dithiobiurea confirms its formula as C₁₄H₁₂Cl₂N₄S₂. csic.es

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1,6-di(p-methoxyphenyl)-2,5-dithiobiurea | 9.71 (s, 1H, NH), 9.54 (s, 1H, NH), 7.39 (d, 2H), 7.36 (d, 2H), 3.75 (s, 3H, OCH₃) csic.es | 207.0 (C=S), 154.1, 137.3, 124.4, 115.2 csic.es | 3213, 3113 (NH), 1607 (Thioamide I), 925 (Thioamide IV) csic.es |

| 1,6-di(p-chlorophenyl)-2,5-dithiobiurea | 10.01 (s, 1H, NH), 9.78 (s, 1H, NH), 7.56 (d, 2H), 7.38 (d, 2H) csic.es | 179.4 (C=S), 138.3, 127.8, 126.5, 125.2 csic.es | 3194, 3103 (NH), 1544 (Thioamide I), 923 (Thioamide IV) csic.es |

Ruthenium(II) Complexes with In Situ Generated Dithiobiurea Ligands

An interesting aspect of this compound chemistry is its in situ formation in the coordination sphere of ruthenium(II). The reaction of RuCl₂(PPh₃)₃ with 2,6-diacetylpyridine mono(4-methoxyphenyl thiosemicarbazone) in the presence of triethylamine leads to the formation of a ruthenium(II) complex with a 1,6-(4-methoxyphenyl)-2,5-dithiobiurea ligand. researchgate.net This dithiobiurea ligand acts as a monoanionic SNS tridentate ligand. researchgate.net

The ruthenium(II) complexes formed with these in situ generated dithiobiurea ligands typically exhibit a distorted octahedral coordination geometry. researchgate.netfrontiersin.org In one such complex, the SNS donor set of the dithiobiurea ligand and a chloride ion form the equatorial plane around the ruthenium(II) center. researchgate.net The two remaining apical positions are occupied by triphenylphosphine ligands. researchgate.net This arrangement is a common geometry for ruthenium complexes. frontiersin.orgajol.info The distortion from a perfect octahedron is evident from the bond angles around the central metal atom. ajol.info

Nickel(II) Complexes and Solvent-Induced Complexation

The coordination of this compound derivatives to nickel(II) can be influenced by the solvent used during the reaction. mdpi.com For example, the reaction of a bis-thiosemicarbazone ligand with a nickel(II) salt in ethanol can yield a mononuclear complex where the doubly deprotonated ligand coordinates in a cis-manner. mdpi.com However, when the same reaction is carried out in methanol, a different complex is formed where the ligand is monodeprotonated and coordinates in a trans-manner. mdpi.com This demonstrates a solvent-induced modification of the ligand and its coordination mode. mdpi.com In some nickel(II) complexes with related thiourea-containing ligands, the metal center can adopt a seesaw or a distorted square planar geometry. researchgate.netresearchgate.net

Organotin(IV) Complexes of this compound

This compound and its derivatives also form complexes with organotin(IV) compounds. csic.es The structural characterization of these complexes reveals different coordination modes. For example, the crystal structures of Me₂Sn(dtbu) and Ph₂Sn(dtbu) (where H₂dtbu is this compound) have been determined. csic.es Spectroscopic data from FT-IR, NMR (¹H, ¹³C, and ¹¹⁹Sn), and in some cases, Mössbauer spectroscopy are used to elucidate the structures and coordination geometries of these complexes. bsmiab.org The coordination number around the tin atom in such complexes is often found to be five or six, leading to trigonal bipyramidal or octahedral geometries, respectively. bsmiab.orgscilit.com

Structural Elucidation of this compound Metal Complexes via X-ray Crystallography

Conformational Analysis within Crystal Lattices

The conformational landscape of this compound is a critical aspect of its coordination chemistry, as the spatial arrangement of its donor atoms dictates its binding mode to metal centers. Within crystal lattices, the molecule exhibits significant conformational flexibility, largely defined by the torsion angles of its three rotatable bonds.

Computational studies, specifically using a normal-mode-analysis–monitored energy minimization (NEM) procedure, have identified six distinct local minimum conformations for the free dithiobiurea molecule. plos.orgnih.gov These conformations arise from the systematic rotation of the molecule's conformation-governing bonds. plos.orgnih.gov When these theoretical conformations were used in docking studies with the crown ether 18-crown-6, it was found that only one of these conformations resulted in a significantly stable complex, closely matching the experimentally determined crystal structure. plos.orgnih.gov This highlights that while multiple conformations are energetically feasible for the free ligand, specific intermolecular interactions within a crystal lattice, such as hydrogen bonding and van der Waals forces, stabilize a single preferred conformation. plos.orgnih.gov

X-ray diffraction studies of various metal complexes have provided direct evidence of the conformational behavior of this compound upon coordination. In a ruthenium(II) complex, 1,6-(4-methoxyphenyl)-2,5-dithiobiurea acts as a monoanionic SNS tridentate ligand. researchgate.net The crystallographic analysis revealed a distorted octahedral geometry around the ruthenium ion, with the SNS donor set of the dithiobiurea ligand and a chloride ion forming the equatorial plane. researchgate.net This coordination mode imposes a specific conformation on the dithiobiurea backbone to accommodate the chelation.

Similarly, the crystal structures of organotin(IV) complexes, such as Me2Sn(dtbu) and Ph2Sn(dtbu), show this compound (H2dtbu) acting as a ligand. csic.es The specific conformations adopted in these solid-state structures are influenced by the coordination requirements of the tin center and the steric bulk of the ancillary groups (methyl or phenyl). The parent molecule, dithiobiurea, crystallizes in the C 1 2/c 1 space group, indicating a specific, ordered conformation in its own solid state. nih.gov In complexes with palladium(II), substituted dithiobiurea ligands form chelate rings with the metal ion, again locking the ligand into a defined conformation within the crystal. nih.govcsic.es

The conformation of this compound derivatives is not only determined by coordination but also by intermolecular interactions like π-π stacking, as observed in the crystal structure of certain Ni(II) complexes, which can lead to the formation of 1D polymeric chains. mdpi.com

| Complex/Compound | Metal/Host | Ligand | Coordination/Binding Mode | Key Conformational Feature |

|---|---|---|---|---|

| [Ru(1,6-(4-MeOPh)₂-dtbu)Cl(PPh₃)₂] | Ruthenium(II) | 1,6-(4-methoxyphenyl)-2,5-dithiobiurea | Monoanionic, SNS tridentate | Distorted octahedral geometry, ligand in equatorial plane. researchgate.net |

| dithiobiurea-18-crown-6 | 18-crown-6 | Dithiobiurea | Host-guest complex via H-bonding | One of six possible low-energy conformers is selectively stabilized. plos.orgnih.gov |

| [Pd₂(H₂L)Cl₂(PPh₃)₂] | Palladium(II) | 1,6-diaryl-2,5-dithiobiurea | Chelate ring formation | Ligand conformation fixed by chelation to the metal center. nih.gov |

| Me₂Sn(dtbu) / Ph₂Sn(dtbu) | Tin(IV) | This compound (dtbu) | Bidentate chelation | Conformation influenced by steric demands of Sn-bound organic groups. csic.es |

Stability and Solution Behavior of this compound Complexes

The stability and behavior of this compound and its metal complexes in solution are crucial for understanding their reactivity and potential applications. The parent compound, this compound, is noted to be insoluble in water. nih.gov

Studies on palladium(II) complexes with substituted 1,6-diaryl-2,5-dithiobiurea ligands have demonstrated notable stability in various solvents. nih.govcsic.es For instance, the complex derived from 1,6-(4-methoxyphenyl)-2,5-dithiobiurea, with the general formula [Pd₂(H₂L)Cl₂(PPh₃)₂], was found to be stable in both dimethyl sulfoxide (DMSO) and aqueous solutions containing biological buffers. nih.govcsic.es This stability is significant as it suggests the complex can remain intact under physiologically relevant conditions.

The solution behavior of these complexes has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Characterization of palladium(II) dithiobiurea complexes was performed using ¹H NMR and ³¹P NMR in different solvents, such as DMSO-d₆ and CDCl₃, to confirm their chemical structures and assess the influence of the solvent. csic.es The ability to obtain clear NMR spectra indicates that the complexes are stable enough in these solutions for structural elucidation.

The reactivity of related thiourea derivatives in solution can provide further insight. For example, certain N-phosphorylated thioureas and a this compound derivative have been shown by NMR to exhibit complex behavior and tautomeric versatility in solvents like CDCl₃ and DMSO-d₆. researchgate.net While specific stability constants for this compound complexes are not widely reported in the provided context, the qualitative evidence points towards robust coordination, particularly in palladium(II) systems. The stability of trivalent cobalt complexes, in general, has been linked to the solubility of the complex, with optimal corrosion inhibition observed for compounds with solubilities between 5×10⁻⁵ and 5×10⁻² moles per liter, suggesting that controlled solubility is a key aspect of the functional stability of such coordination compounds. google.com

| Complex | Solvent System | Method of Analysis | Observed Behavior/Stability |

|---|---|---|---|

| [Pd₂(H₂L¹)Cl₂(PPh₃)₂] (L¹ = 1,6-(4-methoxyphenyl)-2,5-dithiobiurea) | DMSO, Aqueous buffer | Not specified | Complex is stable in solution. nih.govcsic.es |

| Palladium(II) dithiobiurea complexes | DMSO-d₆, CDCl₃ | ¹H NMR, ³¹P NMR | Sufficiently stable for NMR characterization; solvent influences spectral features. csic.es |

| N-phosphorylated this compound | CDCl₃, DMSO-d₆ | NMR Spectroscopy | Shows complicated behavior and tautomeric versatility. researchgate.net |

| This compound | Water | Solubility Test | Insoluble. nih.gov |

Theoretical and Computational Studies on 2,5-dithiobiurea

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations serve as a powerful tool to elucidate the molecular structure and properties of 2,5-dithiobiurea and its derivatives. These computational methods provide detailed insights into the electronic structure, bonding, and non-covalent interactions that govern the behavior of these molecules.

Density Functional Theory (DFT) Investigations of Non-Covalent Interactions

Density Functional Theory (DFT) has been extensively employed to study the non-covalent interactions within and between molecules of this compound and its complexes. These interactions, although weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and stability of molecular assemblies.

Studies on N-thiophosphorylated this compound derivatives have utilized DFT calculations to demonstrate that both zinc and cadmium complexes are stabilized by numerous intramolecular "noncovalent" interactions. researchgate.net These include polar C–H···S and N–H···S hydrogen bonds, nonpolar C–H···H–C interactions, and σ-hole bonding (S···S). researchgate.net The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) analysis, a method rooted in DFT, has been instrumental in quantifying the nature of these interactions. researchgate.netacs.org For instance, in supramolecular coordination complexes of N-thiophosphorylated this compound with Zn(II) and Cd(II) ions, ETS-NOCV calculations revealed that the interactions are predominantly due to dispersion forces, with significant contributions from electrostatic and orbital interaction components. rsc.org

Analysis of Intramolecular Dihydrogen Bonds and Other Non-Covalent Interactions

A notable feature revealed by theoretical studies is the presence of intramolecular dihydrogen bonds in derivatives of this compound. A dihydrogen bond is an attractive interaction between a protonic hydrogen and a hydridic hydrogen. wikipedia.org In the context of N-thiophosphorylated thiourea and this compound derivatives, it has been established that the monomeric units are stabilized by intramolecular dihydrogen C–H···H–C interactions. researchgate.net

Beyond dihydrogen bonds, a variety of other non-covalent interactions contribute to the stability of these molecules. These include:

N–H···O interactions researchgate.net

C–H···π interactions researchgate.net

N–H···S interactions researchgate.net

C–H···S interactions researchgate.net

N–H···N interactions researchgate.net

Hirshfeld surface analysis, a computational tool to visualize and quantify intermolecular contacts, has shown that the crystal structures of related compounds are primarily characterized by H···H, H···C, and H···S contacts. researchgate.net This indicates the prevalence of both homopolar C–H···H–C and heteropolar X–H···S (where X = N, C) interactions in building the 3D crystal networks. researchgate.net

Computational Toxicology and QSAR Modeling for this compound

Computational toxicology employs in silico methods to predict the potential toxicity of chemical substances. marquette.edus-in.it One of the key approaches in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. neovarsity.org

For this compound, its inclusion in toxicological databases and studies suggests its relevance in toxicological assessments. nih.govepa.govnih.gov QSAR modeling for this compound would involve the calculation of various molecular descriptors. nih.gov These descriptors can be categorized as:

Electrostatic and Quantum-Chemical Descriptors: These relate to the electronic properties of the molecule, such as atomic charges and solvent-accessible surface area. marquette.edu

Topological Descriptors: These are derived from the 2D representation of the molecule, treating atoms as vertices and bonds as edges in a graph. marquette.edunih.gov

By correlating these descriptors with experimental toxicity data, a predictive QSAR model can be developed. researchgate.net Such models are valuable for screening large numbers of chemicals for potential toxicity, reducing the need for extensive and costly animal testing. marquette.edu The development of robust and scientifically validated QSAR models is crucial for regulatory applications, such as those governed by REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). marquette.edu

Theoretical Insights into Complexation Mechanisms and Stability

Theoretical calculations provide significant insights into the mechanisms of complex formation involving this compound and its derivatives, as well as the stability of the resulting complexes.

Studies on the complexation of N-thiophosphorylated this compound with metal ions like zinc and cadmium have shown that the nature of the resulting structure can be cation-induced. rsc.org For example, reaction with Zn(II) leads to a dinuclear mesocate structure, whereas with Cd(II), a tetranuclear nanoscaled aggregate is formed. rsc.org Quantum chemical calculations have been pivotal in understanding the factors that drive the formation of these different supramolecular architectures. mdpi.com

The stability of dithiobiurea complexes has also been investigated. For instance, palladium(II) complexes of 1,6-disubstituted-2,5-dithiobiureas have been synthesized and their stability in solution has been studied. nih.govresearchgate.net Computational methods can complement these experimental findings by providing energetic data on the complexation process.

A normal-mode-analysis–monitored energy minimization procedure has been used to generate local minimum conformations of dithiobiurea for docking studies with host molecules like 18-crown-6. plos.org This approach identified a bound conformation with significantly lower intermolecular interaction energy, highlighting the roles of both van der Waals and electrostatic interactions in the stability of the complex. plos.org The conformational strain energy of the bound ligand is another important factor in assessing complex stability. plos.org

The table below summarizes some of the key theoretical findings related to the complexation of this compound and its derivatives.

| Complex/System | Theoretical Method | Key Findings |

| N-thiophosphorylated this compound with Zn(II)/Cd(II) | DFT, ETS-NOCV, QTAIM | Stabilization through intramolecular non-covalent interactions (C–H···S, N–H···S, C–H···H–C, S···S); cation-induced formation of dinuclear vs. tetranuclear structures. researchgate.netrsc.org |

| N-thiophosphorylated thiourea and this compound derivatives | DFT, Hirshfeld Surface Analysis | Monomers stabilized by intramolecular dihydrogen C–H···H–C bonds and other non-covalent interactions (N–H···O, C–H···π, N–H···S, C–H···S, N–H···N). researchgate.net |

| This compound with 18-crown-6 | Normal-Mode-Analysis–Monitored Energy Minimization | Identification of a stable bound conformation with strong van der Waals and electrostatic interactions. plos.org |

Advanced Applications of 2,5-dithiobiurea and Its Derivatives in Research

Catalytic Applications of 2,5-Dithiobiurea Metal Complexes

While metal complexes of related sulfur- and nitrogen-containing ligands like thiosemicarbazones have been investigated for catalytic purposes, specific research on the catalytic applications of this compound metal complexes is limited in the reviewed literature.

The conversion of nitriles to amides is a crucial transformation in organic synthesis. sioc-journal.cn Catalysts based on ruthenium, rhodium, palladium, and platinum have been developed for this purpose, with some operating under mild conditions. tib.eursc.orgmdpi.com Studies have shown that ruthenium(II) complexes involving thiosemicarbazone ligands can effectively catalyze the selective hydration of various nitriles to their corresponding primary amides. researchgate.netresearchgate.net However, specific data detailing the use of this compound metal complexes as catalysts for this reaction were not prominent in the surveyed scientific literature.

Metal complexes are often employed to catalyze condensation reactions, such as the formation of imidazolines from nitriles and ethylenediamine. researchgate.net Research has demonstrated the efficacy of ruthenium(II) complexes with thiosemicarbazone ligands in catalyzing the condensation of nitriles. researchgate.netresearchgate.net These reactions are valuable for synthesizing heterocyclic compounds. Nevertheless, studies focusing explicitly on the application of this compound metal complexes to catalyze such condensation reactions are not extensively documented in the available research.

Selective Hydration of Nitriles to Primary Amides

Biomedical Research Applications (excluding dosage/administration)

In the biomedical arena, derivatives of this compound have shown significant promise, particularly in the development of novel therapeutic agents. The coordination of these ligands to metal ions, such as palladium(II), can yield metallodrugs with potent biological activity. nih.govcsic.es

Research has been conducted on palladium(II) complexes synthesized with 1,6-disubstituted-2,5-dithiobiurea ligands. nih.gov Specifically, complexes derived from 1,6-(4-methoxyphenyl)-2,5-dithiobiurea and 1,6-(4-chlorophenyl)-2,5-dithiobiurea have been synthesized and evaluated for their cytotoxic potential against cancer cells. nih.govresearchgate.net

A notable palladium(II) complex, synthesized from 1,6-(4-methoxyphenyl)-2,5-dithiobiurea and referred to as Complex 1, has demonstrated significant cytotoxicity against gastric cancer (GC) cell lines. nih.govcsic.es Studies indicate that this complex exhibits higher activity against the AGS gastric cancer cell line compared to its effect on healthy human cell lines, such as cardiomyocytes (AC16) and kidney epithelial cells (293T). csic.es This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential anticancer agents. csic.es

Table 1: Cytotoxicity Profile of a Pd(II)-dithiobiurea Complex

| Cell Line Type | Cell Line Name | Description | Response to Complex 1 |

| Gastric Cancer | AGS | Primary tumor cell line | High cytotoxicity |

| Healthy | AC16 | Cardiomyocytes | Lower cytotoxicity |

| Healthy | 293T | Kidney epithelial cells | Lower cytotoxicity |

This table is generated based on findings indicating the selective activity of the palladium(II)-dithiobiurea complex against gastric cancer cells versus healthy cell lines. csic.es

The mechanism by which the palladium(II)-dithiobiurea complex induces cell death has been a key area of investigation. nih.gov Research suggests that its mode of action is distinct from many traditional metal-based drugs. Unlike cisplatin, Complex 1 does not appear to interact covalently with DNA models. nih.govcsic.es Furthermore, it does not activate key proteins of the DNA Damage Response pathway, such as p53 and Checkpoint Kinase 1 (CHK1). csic.escsic.es

Instead, the proposed mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a trigger for cell death. nih.govcsic.es Treatment of gastric cancer cells with the complex leads to the phosphorylation and activation of several MAP kinases, including:

p38

Extracellular signal-regulated kinases (ERKs)

c-Jun N-terminal kinases (JNKs) nih.gov

This activation of stress-related signaling pathways appears to be the primary driver of apoptosis, or programmed cell death, in the cancer cells, operating independently of the p53 status. csic.es The MAPK pathways are known to be involved in modulating cell proliferation, apoptosis, and metastasis. nih.gov

Table 2: Mechanistic Profile of Pd(II)-dithiobiurea Complex 1 in Gastric Cancer Cells

| Cellular Target/Pathway | Observation | Implication |

| DNA Interaction | No covalent binding to DNA models | Mechanism is likely not based on direct DNA damage. nih.govcsic.es |

| p53 / CHK1 Activation | No phosphorylation observed | Cell death is independent of the p53-mediated DNA damage response. csic.escsic.es |

| MAP Kinase Pathway | Activation of p38, ERK, and JNK | Cell death is induced via activation of stress signaling pathways. nih.gov |

This table summarizes the key findings regarding the mode of action for the cytotoxic palladium(II)-dithiobiurea complex.

Cytotoxicity Studies in Cancer Cell Lines

Interaction with Biological Macromolecules (e.g., DNA models)

The interaction of metal complexes derived from this compound with biological macromolecules like DNA is a key area of investigation for understanding their potential therapeutic mechanisms. Research on palladium(II) complexes of 1,6-disubstituted-2,5-dithiobiurea, specifically 1,6-(4-methoxyphenyl)-2,5-dithiobiurea and 1,6-(4-chlorophenyl)-2,5-dithiobiurea, has provided detailed insights. cobiss.netnih.gov One such dinuclear palladium(II) complex, referred to as Complex 1, was studied for its interaction with supercoiled pBR322 plasmid DNA, a common model to evaluate DNA binding. csic.es

UV-Vis spectroscopic studies of Complex 1 with calf thymus DNA (CT-DNA) showed an increase in absorption intensity at 260 nm (a hyperchromic effect) as the complex concentration increased. csic.es This hyperchromism suggests a mode of interaction but rules out classical intercalation. csic.es Further analysis using gel electrophoresis with pBR322 plasmid DNA revealed that Complex 1 does not interact covalently with the DNA models. cobiss.netnih.govcsic.es This finding is significant because it distinguishes its mechanism from platinum-based drugs like cisplatin, which function through covalent DNA binding. csic.es The studies concluded that the interaction is non-covalent, with possibilities including groove binding. csic.escobiss.net This non-covalent mode of interaction is further supported by the observation that the complex does not activate key proteins in the DNA damage response pathway, such as p53 or Checkpoint Kinase 1. cobiss.netnih.gov

Potential as Antimicrobial and Antifungal Agents

Thiourea derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties. researchgate.netnih.gov The this compound scaffold serves as a valuable precursor for synthesizing heterocyclic compounds with notable antimicrobial potential. mdpi.com

A significant application is the synthesis of 5,5′-bis(2-aminothiazole) derivatives, which can be achieved through the condensation of this compound with α-halocarbonyl compounds. mdpi.com Thiazole and bisthiazole moieties are present in many compounds with a wide range of pharmacological activities. nih.govmdpi.com Research into 2,5′-bisthiazole derivatives has shown them to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity against fungal strains like Candida albicans. nih.gov

Furthermore, the hydrolysis of related thiourea-containing heterocyclic rings, such as tetrahydro-1,3,5-thiadiazine-2-thiones (THTTs), can form isothiocyanates and dithiocarbamic acids, to which the biological activities of the parent compounds are attributed. turkjps.org For instance, certain THTT derivatives have demonstrated significant antifungal activity, with potencies against Candida krusei and Candida parapsilosis that are greater than the standard drug fluconazole. turkjps.org The versatility of the thiourea scaffold allows for the development of derivatives targeting multidrug-resistant pathogens, highlighting the ongoing importance of this chemical class in discovering new antimicrobial agents. mdpi.com

Research into Thiourea-Metal Complexes with Promising Anticancer Properties

The development of metal-based drugs is a major focus in medicinal chemistry, driven by the success of cisplatin. Thiourea and its derivatives, including this compound, are excellent ligands for coordinating with metal ions, leading to complexes with potential therapeutic applications. csic.esdntb.gov.ua

Recent studies have focused on palladium(II) complexes with 1,6-disubstituted-2,5-dithiobiurea ligands. cobiss.netnih.gov A notable example is a dinuclear Pd(II) complex (Complex 1) synthesized from 1,6-(4-methoxyphenyl)-2,5-dithiobiurea, which demonstrated significant cytotoxicity against gastric cancer cell lines. csic.escobiss.netcsic.es A key finding from this research was the complex's selectivity; it showed higher toxicity towards gastric cancer cells (AGS) compared to non-tumoral cell lines. csic.es As indicated in the table below, the IC₅₀ value for Complex 1 in AGS gastric cancer cells was lower than that of cisplatin, while it was significantly less toxic in healthy Hek293T cells. csic.es

| Compound/Cell Line | AGS (Gastric Cancer) | Hek293T (Non-tumoral) | AC16 (Cardiomyocyte) |

| Complex 1 | 3.5 ± 0.3 µM | 17.5 ± 2.1 µM | > 25 µM |

| Cisplatin (CDDP) | 5.0 ± 0.5 µM | 2.1 ± 0.1 µM | 3.1 ± 0.4 µM |

| Data sourced from Herrero et al., Journal of Inorganic Biochemistry (2023). csic.es |

The mechanism of action for this palladium complex appears to be independent of direct DNA damage. cobiss.netnih.gov Instead, it is proposed that the complex induces cell death by activating Mitogen-Activated Protein (MAP) Kinases, including p38, Extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs). cobiss.netnih.govcsic.es This alternative pathway is particularly promising for overcoming resistance mechanisms associated with platinum-based drugs. dntb.gov.ua The research into such thiourea-metal complexes highlights their potential as a new generation of anticancer agents. researchgate.nettjnpr.org

Materials Science Applications

The structural and electronic properties of this compound and its derivatives make them suitable for applications in materials science. Their ability to form stable metal complexes and participate in hydrogen bonding networks is key to their use in creating functional materials. csic.espschemicals.com

Components in Ion-Selective Electrodes

Derivatives of this compound have been successfully employed as ionophores in the construction of ion-selective electrodes (ISEs). science-gate.comscience-gate.com Specifically, 1-anilino-6-(3,4-xylyl)-2,5-dithiobiurea has been used as the active sensing component in a PVC membrane electrode designed for the highly selective and sensitive determination of copper(II) ions (Cu²⁺). science-gate.comscience-gate.com

These electrodes are fabricated by incorporating the dithiobiurea derivative into a polymer membrane, often with a plasticizer like o-nitrophenyl octyl ether (o-NPOE). science-gate.com The resulting sensor demonstrates excellent performance characteristics for detecting Cu²⁺ in aqueous samples. science-gate.com

| Parameter | Performance Characteristic |

| Ionophore | 1-anilino-6-(3,4-xylyl)-2,5-dithiobiurea |

| Membrane Composition (w/w) | Ionophore:o-NPOE:PVC:KTpClPB (3:78:40:2 mg) |

| Concentration Range | 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ mol/L |

| Nernstian Slope | 29.3 mV/decade |

| Detection Limit | 2.2 × 10⁻⁸ mol/L |

| Response Time | 9 - 12 seconds |

| Operational pH Range | 3.0 - 7.0 |

| Lifetime | 3 months |

| Data sourced from Qasim et al., International Journal of Advanced and Applied Sciences (2016). science-gate.comscience-gate.com |

The successful application of this this compound derivative in an ISE for environmental monitoring, such as measuring copper levels in water samples, underscores its practical utility in materials science and analytical chemistry. science-gate.com

Supramolecular Chemistry and Molecular Architecture

The this compound structure is an effective building block in supramolecular chemistry. csic.esdntb.gov.ua The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=S groups) allows these molecules to form well-defined, extended networks and complex architectures. acs.org They can be used as units to assist in the assembly of one-dimensional strands and more complex structures through hydrogen bonding. csic.esdntb.gov.ua

Furthermore, N-thiophosphorylated this compound derivatives have been shown to form intricate supramolecular coordination complexes with metal ions like Zinc(II) and Cadmium(II). researchgate.netresearchgate.net Depending on the specific metal ion and reaction conditions, these interactions can lead to the formation of discrete, complex structures such as dinuclear "mesocates" or larger, tetranuclear nanoscaled aggregates. researchgate.net This ability to direct the assembly of metal ions into specific architectures is a hallmark of their utility in designing advanced molecular materials.

Use in Organic Synthesis as Intermediates

This compound and its substituted derivatives are valuable intermediates in organic synthesis, particularly for the construction of various heterocyclic ring systems. csic.espschemicals.comnih.gov The molecule's nucleophilic sulfur and nitrogen atoms make it a versatile reactant for cyclization reactions. csic.esarkat-usa.org

A common application is the reaction of this compound with α-halocarbonyl compounds or their equivalents to synthesize bis-thiazole systems. For example, its condensation with ethyl 3-bromopyruvate is a step in the synthesis of azothiazole derivatives. mdpi.comresearchgate.net Symmetrically and unsymmetrically substituted 2,5-dithiobiureas react with dimethyl acetylenedicarboxylate to yield complex thiazolidine derivatives. thieme-connect.com

Additionally, 1-substituted-2,5-dithiobiureas can undergo nucleophilic attack on chlorinated quinones, such as 2,3,5,6-tetrachloro-1,4-benzoquinone, to form fused heterocyclic products like benzoimidazothiadiazolediones and benzoimidazothiadiazoles. arkat-usa.org These reactions demonstrate the role of dithiobiureas as key building blocks for accessing a wide array of complex organic molecules, many of which have applications in medicinal chemistry and materials science. arkat-usa.orgepa.govresearchgate.net

Synthesis of Various Heterocyclic Systems

This compound is a versatile precursor in heterocyclic chemistry due to its reactive thiocarbonyl groups and hydrazine bridge. Its structure allows for a variety of cyclization reactions, leading to the formation of diverse five- and six-membered heterocyclic rings, which are significant scaffolds in medicinal and materials chemistry.

Synthesis of 1,3,4-Thiadiazoles

One of the most common applications of this compound in heterocyclic synthesis is its conversion into 1,3,4-thiadiazole derivatives. This transformation can be achieved through several cyclization strategies, including acid-catalyzed, base-catalyzed, and microwave-assisted methods.

Acid-catalyzed cyclization of this compound in refluxing hydrochloric acid yields 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com Similarly, heating 1-substituted-5-S-alkyl(aryl) isodithiobiureas in ethanol or water with hydrochloric acid affords 5-alkylmercapto-2-substituted amino-1,3,4-thiadiazoles. connectjournals.com

Alkali-catalyzed thermal cyclization is also an effective method. For instance, heating 1-alkyl and 1,6-dialkyl-2,5-dithiobiureas with a 2% sodium hydroxide solution results in the formation of 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com The reaction of N,N'-disubstituted hydrazinecarbothioamides with reagents like tetrahalo-1,4-benzoquinones can also produce N,N'-disubstituted connectjournals.comtandfonline.comresearchgate.netthiadiazole-2,5-diamines. researchgate.net

Modern synthetic techniques have also been employed. Microwave-assisted heterocyclization of 1,6-disubstituted-2,5-dithiobiureas leads to the formation of both 2,5-disubstituted amino connectjournals.comtandfonline.comresearchgate.netthiadiazoles and 5-substituted amino connectjournals.comtandfonline.comresearchgate.netthiadiazole-2-thiones. connectjournals.com Furthermore, the reaction of this compound derivatives with dimethyl acetylenedicarboxylate (DMAD) in refluxing ethanol can yield N²,N⁵-disubstituted 1,3,4-thiadiazole-2,5-diamines alongside other products. researchgate.netthieme-connect.com

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives from this compound and its Derivatives

| Starting Material | Reagent/Condition | Product | Citation |

| This compound | Refluxing Hydrochloric Acid | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |

| 1-Substituted-5-S-alkyl(aryl) isodithiobiureas | Ethanol/Water, HCl, Heat | 5-Alkylmercapto-2-substituted amino-1,3,4-thiadiazoles | connectjournals.com |

| 1-Alkyl and 1,6-dialkyl-2,5-dithiobiureas | 2% NaOH, Heat | 2-Alkylamino-1,3,4-thiadiazoline-5-thiones | connectjournals.com |

| 1,6-Disubstituted-2,5-dithiobiureas | Microwave (MW) | 2,5-Disubstituted amino connectjournals.comtandfonline.comresearchgate.netthiadiazoles and 5-Substituted amino connectjournals.comtandfonline.comresearchgate.netthiadiazole-2-thiones | connectjournals.com |

| N,N'-Disubstituted hydrazinecarbothioamides | Dimethyl Acetylenedicarboxylate, Refluxing Ethanol | N²,N⁵-Disubstituted 1,3,4-thiadiazole-2,5-diamines | researchgate.netthieme-connect.com |

| N,N'-Disubstituted hydrazinecarbothioamides | 2,3,5,6-Tetrachloro-1,4-benzoquinone | N,N'-Disubstituted connectjournals.comtandfonline.comresearchgate.netthiadiazole-2,5-diamines | researchgate.net |

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic method involving the reaction between a thioamide and an α-halocarbonyl compound, can be adapted for this compound. nih.gov Research has shown that the condensation of this compound with α-halocarbonyl compounds in a 1:2 molar ratio provides a direct route to novel 5,5′-bis(2-aminothiazole) derivatives. nih.gov This reaction proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl compound, followed by cyclization and dehydration to form the thiazole ring. nih.gov

Table 2: Synthesis of 5,5′-Bis(2-aminothiazole) Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type | Citation |

| This compound | α-Halocarbonyl Compounds (1:2 ratio) | 5,5′-Bis(2-aminothiazole) derivatives | Hantzsch-type condensation | nih.gov |

Synthesis of Fused and Other Heterocyclic Systems

The reactivity of this compound extends to the formation of more complex, fused heterocyclic structures. The nucleophilic nature of the sulfur and nitrogen atoms allows for reactions with various electrophilic reagents to construct polycyclic systems.

Benzo- and Naphtho-fused Systems: 1-Substituted-2,5-dithiobiureas react with chlorinated quinones such as 2,3,5,6-tetrachloro-1,4-benzoquinone and 2,3-dichloro-1,4-naphthoquinone. arkat-usa.org These reactions can initiate the formation of benzo- and naphthoimidazothiadiazolediones through nucleophilic attack on the C-2 and C-3 positions of the quinone ring. arkat-usa.org

Thiazolidinones: The reaction between symmetrically and unsymmetrically N¹,N²-disubstituted 2,5-dithiobiureas and dimethyl acetylenedicarboxylate (DMAD) in refluxing ethanol produces various thiazolidinone derivatives, including dimethyl 2,2′-[2,2′-(hydrazine-1,2-diylidene)bis(3-aryl/alkyl-4-oxothiazolidine-5,2-diylidene)diacetate]. thieme-connect.com

Thiadiazines: N,N'-disubstituted hydrazinecarbothioamides react with 2,3,5,6-tetrachloro-1,4-benzoquinone to yield products such as 6,7-dichloro-3-substituted amino-1H-benzo connectjournals.comtandfonline.comresearchgate.net-thiadiazine-5,8-diones. researchgate.net In a different approach, the reaction of 1-benzyl-1-phenyl- or 1-allyl-2,5-dithiobiurea with dialkyl dicyanofumarates in THF leads to mixtures of 6H-1,3,4-thiadiazine derivatives. beilstein-journals.org

Pyrazoles and Thiadiazepines: The reaction of N,N'-disubstituted hydrazinecarbothioamides with ethenetetracarbonitrile (TCNE) in solvents like ethyl acetate or chlorobenzene can yield a range of heterocyclic products, including derivatives of pyrazole, thiadiazole, and thiadiazepine. researchgate.net

Table 3: Synthesis of Various Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent | Resulting Heterocyclic System | Citation |

| 1-Substituted-2,5-dithiobiureas | Chlorinated Benzo- and Naphthoquinones | Benzo- and Naphthoimidazothiadiazolediones | arkat-usa.org |

| N¹,N²-Disubstituted 2,5-dithiobiureas | Dimethyl Acetylenedicarboxylate (DMAD) | Thiazolidinone derivatives | thieme-connect.com |

| N,N'-Disubstituted hydrazinecarbothioamides | 2,3,5,6-Tetrachloro-1,4-benzoquinone | 1H-Benzo connectjournals.comtandfonline.comresearchgate.net-thiadiazine derivatives | researchgate.net |

| 1-Benzyl-1-phenyl- or 1-allyl-2,5-dithiobiurea | Dialkyl Dicyanofumarates | 6H-1,3,4-Thiadiazine derivatives | beilstein-journals.org |

| N,N'-Disubstituted hydrazinecarbothioamides | Ethenetetracarbonitrile (TCNE) | Pyrazole, Thiadiazole, and Thiadiazepine derivatives | researchgate.net |

Analytical and Spectroscopic Characterization Techniques for 2,5-dithiobiurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-dithiobiurea by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: In a ¹H NMR spectrum, this compound typically displays signals corresponding to its amine (NH and NH₂) protons. For instance, in derivatives of this compound, distinct signals for different NH protons can be observed. In one study, the ¹H NMR spectrum of a related compound in deuterated dimethyl sulfoxide (DMSO-d₆) showed singlets at δ 9.71 and 9.54 ppm, attributed to the NH protons. csic.es Another derivative exhibited broad signals for NH protons between δ 7.96 and 9.89 ppm. arkat-usa.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound derivatives, the thiocarbonyl (C=S) carbon typically appears at a low field, for example, a signal at δ 179.4 ppm was recorded for a derivative. csic.es Other carbon signals, such as those in aromatic rings attached to the dithiobiurea core, appear at their characteristic chemical shifts. csic.esarkat-usa.org

³¹P NMR and 2D NMR: While ³¹P NMR is not directly applicable to this compound itself, it is crucial for characterizing phosphorylated derivatives. For example, N-thiophosphorylated this compound derivatives have been synthesized and characterized by ³¹P NMR spectroscopy. researchgate.net Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are employed to establish correlations between protons and carbons, which is invaluable for assigning complex spectra and confirming the connectivity within the molecule. csic.esresearchgate.net

| NMR Data for this compound Derivatives | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (NH) | 9.54 - 11.40 csic.esarkat-usa.orgznaturforsch.com |

| ¹³C (C=S) | ~175 - 181 arkat-usa.orgznaturforsch.com |

| ¹³C (Aromatic/Alkyl) | Varies based on substituent csic.esarkat-usa.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. Key vibrational modes for this compound and its derivatives include:

N-H stretching: Strong bands are typically observed in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibrations of the amine (NH and NH₂) groups. csic.esarkat-usa.org